4-Methoxy-1-(thiophen-3-ylmethyl)piperidine
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Overview
Description
4-Methoxy-1-(thiophen-3-ylmethyl)piperidine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with a methoxy group and a thiophen-3-ylmethyl group, making it an interesting subject for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(thiophen-3-ylmethyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Thiophen-3-ylmethyl Group: This step often involves the use of thiophene derivatives and appropriate coupling reactions, such as Suzuki-Miyaura coupling, to attach the thiophen-3-ylmethyl group to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-(thiophen-3-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The methoxy and thiophen-3-ylmethyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methoxy-1-(thiophen-3-ylmethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-(thiophen-3-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-(piperidin-3-ylmethyl)piperidine hydrochloride: This compound is structurally similar but features a piperidin-3-ylmethyl group instead of a thiophen-3-ylmethyl group.
Other Piperidine Derivatives: Various piperidine derivatives with different substituents are studied for their unique properties and applications.
Uniqueness
4-Methoxy-1-(thiophen-3-ylmethyl)piperidine is unique due to the presence of both a methoxy group and a thiophen-3-ylmethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-1-(thiophen-3-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-13-11-2-5-12(6-3-11)8-10-4-7-14-9-10/h4,7,9,11H,2-3,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQLJQQSKVTJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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